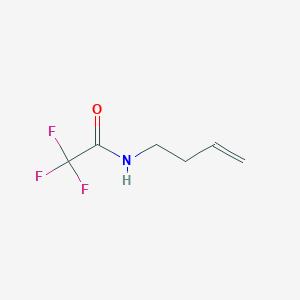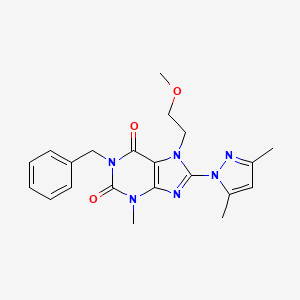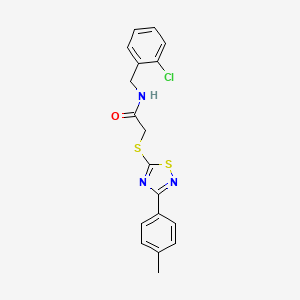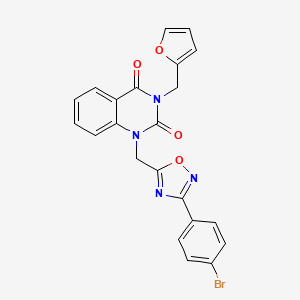
N-(But-3-enyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(But-3-enyl)-2,2,2-trifluoroacetamide” is a compound that contains a trifluoroacetamide group attached to a but-3-enyl group. The trifluoroacetamide group is a functional group that contains a nitrogen atom bonded to a carbonyl carbon atom and three fluorine atoms attached to the adjacent carbon atom. The but-3-enyl group is a four-carbon chain with a double bond at the third carbon .
Molecular Structure Analysis
The molecular structure of “N-(But-3-enyl)-2,2,2-trifluoroacetamide” would consist of a four-carbon chain (but-3-enyl group) attached to a nitrogen atom, which is also attached to a carbonyl carbon atom. The carbonyl carbon atom is then attached to three fluorine atoms .Chemical Reactions Analysis
Again, while specific reactions involving “N-(But-3-enyl)-2,2,2-trifluoroacetamide” are not available, compounds with similar functional groups are known to undergo certain types of reactions. For example, the double bond in the but-3-enyl group can participate in reactions such as addition, oxidation, and polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(But-3-enyl)-2,2,2-trifluoroacetamide” would depend on the characteristics of its functional groups. For example, the presence of the trifluoroacetamide group could potentially increase the compound’s polarity and influence its solubility in different solvents .Scientific Research Applications
- Application : Researchers have explored its use in copolymerization reactions. For instance, a novel titanium complex efficiently catalyzed the copolymerization of ethylene with but-3-enyl trifluoroacetamide. The resulting copolymers exhibited high molecular weight and incorporated the comonomer units uniformly within the polymer chains. This approach enhances the hydrophilicity of the copolymer, making it useful for various applications .
- Application : But-3-enyl-terminated tolane liquid crystals were designed and synthesized. These compounds exhibit high birefringence, low viscosity, and a broad nematic phase interval. Such properties are valuable for phase-only liquid-crystal-on-silicon (LCoS) devices, including augmented reality (AR) displays .
- Application : But-3-enyl-substituted pyrrolizidine alkaloids, such as alexine 1, are important targets in organic synthesis. Researchers have made efforts to synthesize these compounds due to their stereochemically hydroxyl groups and biological activities .
Polymerization and Copolymerization
Liquid Crystal Design
Organic Synthesis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-but-3-enyl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYQNVPALLKQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(But-3-enyl)-2,2,2-trifluoroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)
![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)


![Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/no-structure.png)
![5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2655607.png)
![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)
![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)
![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)